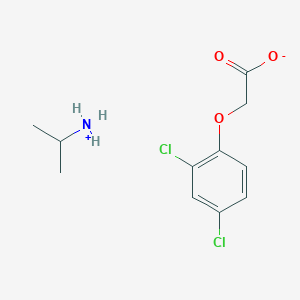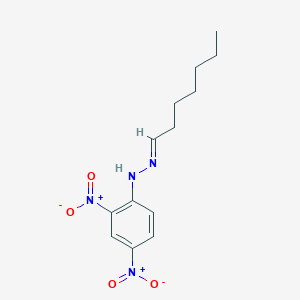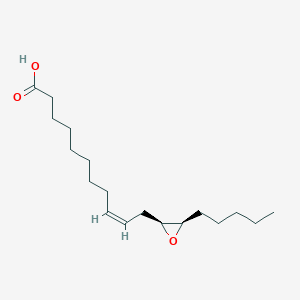
(9Z)-(12S,13R)-12,13-Epoxyoctadecenoic acid
説明
The compound is a type of fatty acid, similar to linolenic acid . Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are key components of lipids and play crucial roles in biological systems .
Synthesis Analysis
While specific synthesis methods for this compound were not found, fatty acids are typically synthesized in organisms through fatty acid synthesis pathways . These pathways involve the condensation of acetyl-CoA units, which are then reduced, dehydrated, and further reduced to form a saturated fatty acid .Molecular Structure Analysis
The molecular structure of fatty acids typically consists of a carboxyl group (-COOH) attached to a long aliphatic chain, which can be either saturated or unsaturated . The presence of double bonds in the aliphatic chain can lead to cis-trans isomerism .Chemical Reactions Analysis
Fatty acids can undergo various chemical reactions due to the presence of the carboxyl group and any double bonds in the aliphatic chain . These reactions include esterification, hydrogenation, oxidation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of fatty acids depend on the length and saturation of the aliphatic chain . For example, they can influence the melting point, boiling point, solubility, and reactivity of the fatty acid .科学的研究の応用
Acid-Catalyzed Transformation in Biological Systems
The acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid leads to the formation of compounds including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid. This process demonstrates a significant presence in biological systems, indicating a potential role in metabolic pathways and physiological functions (Gardner, Nelson, Tjarks, & England, 1984).
Role in Health and Disease
A review on linoleic acid metabolites, including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, highlighted its association with various disease states and biological functions. The metabolite has been implicated in cytotoxic processes and is being explored for its potential roles in pain perception, immune response, and brown adipose tissue activation (Hildreth, Kodani, Hammock, & Zhao, 2020).
Thermal Decomposition and Volatile Formation
Studies on the thermal decomposition of isomeric compounds related to (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid reveal insights into the formation of volatile compounds. This has implications for understanding the stability and behavior of these compounds under different conditions (Gardner & Selke, 1984).
Enzymatic Conversion in Linoleic Acid Metabolism
Research on the enzymatic conversion of linoleic acid hydroperoxide to various fatty acids, including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, provides insights into the metabolic pathways and enzymatic processes involved in fatty acid metabolism (Dix & Marnett, 1985).
Implications in Plant Defense
The enantiocontrolled synthesis of naturally occurring derivatives of (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, which are self-defensive substances against rice blast disease, suggests its significant role in plant defense mechanisms (Honda, Ohta, & Mizutani, 1999).
Stereocontrolled Hydrolysis and Enzymatic Features
Stereocontrolled hydrolysis of linoleic acid monoepoxides, including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, catalyzed by soybean epoxide hydrolase, has been studied for its unique stereochemical properties. This provides valuable insights into the enzymatic processing and potential applications in bioengineering (Blée & Schuber, 1995).
Toxicity Studies
Research into the toxicity of linoleic acid metabolites, including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, contributes to the understanding of its potential toxic effects in various biological systems, which is crucial for evaluating safety in therapeutic and nutritional contexts (Greene & Hammock, 1999).
Safety And Hazards
将来の方向性
Research on fatty acids is ongoing and spans a wide range of fields, from biochemistry and medicine to materials science and environmental science . Future research directions could include exploring new synthesis methods, investigating the roles of lesser-known fatty acids in biological systems, developing new applications for fatty acids, and more .
特性
IUPAC Name |
(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPPLLJZDQAOHD-GJGKEFFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895851 | |
| Record name | (+)-Vernolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vernolic acid | |
CAS RN |
503-07-1, 17966-13-1 | |
| Record name | Vernolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernolic acid (+)-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernolic acid, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Vernolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERNOLIC ACID, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VERNOLIC ACID, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



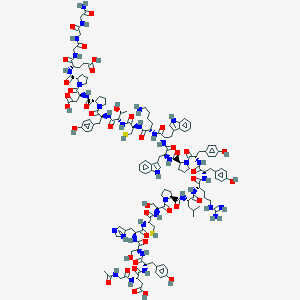
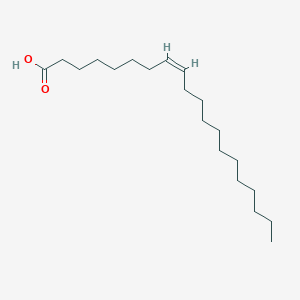
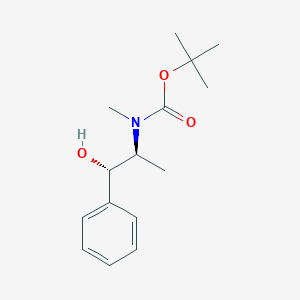
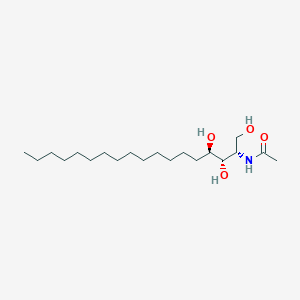
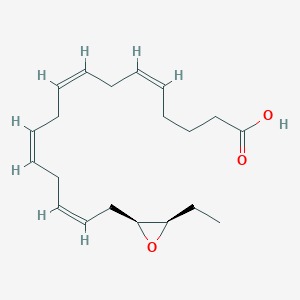
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)

